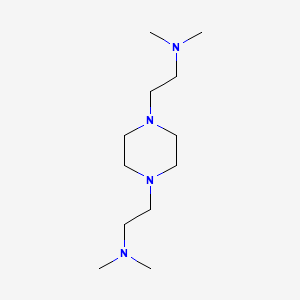
Gadolinium--manganese (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–manganese (1/2) is a compound that combines gadolinium and manganese in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing gadolinium–manganese compounds involves the use of manganese dioxide nanosheets grown on the surface of gadolinium-doped nanoparticles. The process typically includes the following steps:
Preparation of Gadolinium-Doped Nanoparticles: Gadolinium ions are incorporated into a host matrix, such as sodium fluoride, to form gadolinium-doped nanoparticles.
Growth of Manganese Dioxide Nanosheets: Manganese dioxide nanosheets are grown on the surface of the gadolinium-doped nanoparticles using a chemical vapor deposition method or a wet chemical method.
Surface Modification: The resulting nanoparticles are often modified with biocompatible polymers, such as DSPE-PEG2000, to enhance their stability and biocompatibility.
Industrial Production Methods
Industrial production of gadolinium–manganese compounds may involve large-scale chemical synthesis techniques, such as the polyol method, where diethylene glycol is used as a solvent to facilitate the formation of gadolinium nanoparticles at controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium–manganese compounds undergo various chemical reactions, including:
Oxidation: The manganese component can undergo oxidation reactions, particularly in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions can occur, especially under reducing conditions or in the presence of reducing agents.
Substitution: Substitution reactions may involve the replacement of ligands or other atoms within the compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or hydrazine are used in reduction reactions.
Reaction Conditions: Reactions typically occur under controlled temperature and pH conditions to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese dioxide can lead to the formation of higher oxidation state manganese oxides, while reduction can produce lower oxidation state manganese compounds .
Wissenschaftliche Forschungsanwendungen
Gadolinium–manganese compounds have a wide range of scientific research applications, including:
Medical Imaging: These compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties, which enhance image contrast.
Renewable Energy: The compounds are explored for their potential in enhancing the efficiency of oxygen evolution reactions, which are crucial for renewable energy technologies.
Wirkmechanismus
The mechanism by which gadolinium–manganese compounds exert their effects involves several molecular targets and pathways:
Radiosensitization: In cancer treatment, these compounds enhance the production of reactive oxygen species (ROS) in the tumor microenvironment, leading to increased DNA damage and apoptosis in cancer cells.
MRI Contrast Enhancement: The paramagnetic properties of gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, thereby enhancing MRI contrast.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadolinium-Based Contrast Agents: Commonly used in MRI, these agents include gadopentetate dimeglumine and gadodiamide.
Manganese-Based Contrast Agents: Manganese-based agents, such as manganese-N-picolyl-N,N’,N’-trans-1,2-cyclohexenediaminetriacetate, are explored as alternatives to gadolinium-based agents due to their lower toxicity.
Uniqueness
Gadolinium–manganese compounds are unique in their ability to combine the beneficial properties of both gadolinium and manganese. This combination allows for enhanced imaging capabilities and therapeutic effects, making them highly valuable in medical and industrial applications.
Eigenschaften
CAS-Nummer |
12024-68-9 |
|---|---|
Molekularformel |
GdMn2 |
Molekulargewicht |
267.1 g/mol |
IUPAC-Name |
gadolinium;manganese |
InChI |
InChI=1S/Gd.2Mn |
InChI-Schlüssel |
PFNHAUAOEGGGBH-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



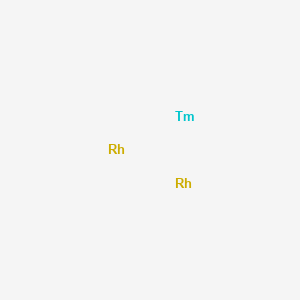
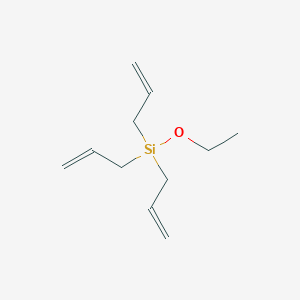
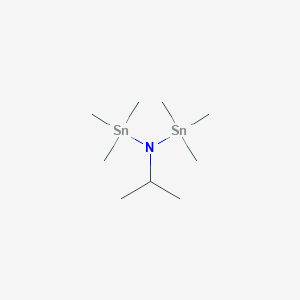
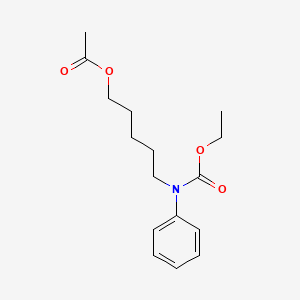
![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)
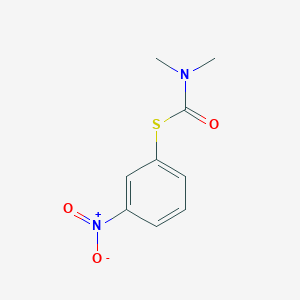
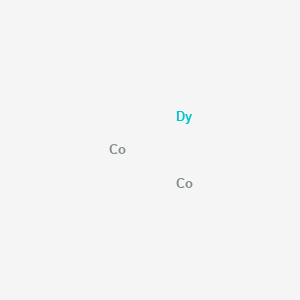
![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)
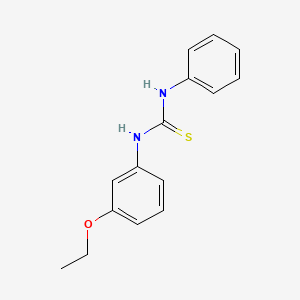

![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
